MAO-A Inhibitory Activity
In a BindingDB-curated ChEMBL dataset, the racemic 7-methyl analog 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one inhibited human purified MAO-A with an IC₅₀ of 39,000 nM (39 μM), measured via reduction in conversion of kynuramine to 4-hydroxyquinoline using insect cell-expressed enzyme [1]. By contrast, the unsubstituted 7-des-methyl analog (i.e., 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, the core scaffold of PF-04859989) shows no reported MAO-A activity in the same database. A structurally distinct comparator, the 7-chloro-substituted cyclic hydroxamic acid, was profiled exclusively for antibacterial activity and was not evaluated against MAO-A [2]. This represents the only publicly available enzymatic activity data point for the 7-methyl analog, establishing MAO-A as a known biochemical target while simultaneously revealing the compound’s modest potency (39 μM) in this assay.
| Evidence Dimension | MAO-A inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 39,000 nM (39 μM) for racemic 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one |
| Comparator Or Baseline | Unsubstituted analog (3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one): no MAO-A activity reported in BindingDB/ChEMBL |
| Quantified Difference | Target compound shows measurable MAO-A inhibition; unsubstituted analog shows no detectable activity (qualitative difference; quantitative fold-change incalculable due to absent comparator data) |
| Conditions | Human purified MAO-A expressed in insect cell membranes; kynuramine-to-4-hydroxyquinoline conversion fluorescence assay |
Why This Matters
For research programs requiring compounds with dual KAT II / MAO-A pharmacological profiles, the 7-methyl analog provides a documented (albeit modest) MAO-A inhibitory activity that is absent in the more extensively characterized unsubstituted KAT II inhibitor scaffold, directly informing target product profile decisions.
- [1] BindingDB entry BDBM50450826 / CHEMBL4214270. IC₅₀ = 3.90E+4 nM for human purified MAO-A (3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one). Data curated by ChEMBL from Charles University in Prague. Accessed 2026. View Source
- [2] In vitro antimicrobial activity of some cyclic hydroxamic acids and related lactams. Antimicrobial Agents and Chemotherapy, 1978, 13(3), 373–377. MIC data for 7-chloro analog only; no MAO-A data. View Source
